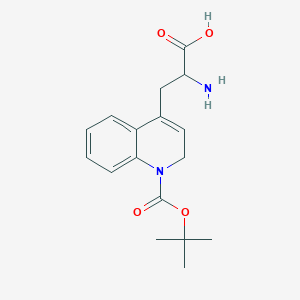

N-Boc-2-Amino-3-quinolin-4-yl-propionic acid

Description

N-Boc-2-Amino-3-quinolin-4-yl-propionic acid is a synthetic organic compound featuring a quinoline moiety, a propionic acid backbone, and a tert-butoxycarbonyl (Boc) protecting group on the amino group. The Boc group enhances stability during synthetic procedures, particularly in peptide synthesis or medicinal chemistry applications where selective deprotection is required . This compound’s structure combines the rigidity of the quinoline ring with the versatility of the amino acid side chain, making it a valuable intermediate in drug discovery and materials science.

Properties

Molecular Formula |

C17H22N2O4 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-quinolin-4-yl]propanoic acid |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-9-8-11(10-13(18)15(20)21)12-6-4-5-7-14(12)19/h4-8,13H,9-10,18H2,1-3H3,(H,20,21) |

InChI Key |

WXOIXGATAYRCFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=C(C2=CC=CC=C21)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for N-Boc-2-Amino-3-quinolin-4-yl-propionic acid

General Considerations

The synthesis of this compound typically involves:

- Construction or introduction of the quinolin-4-yl substituent on the propionic acid backbone.

- Protection of the amino group with the Boc group to prevent side reactions.

- Maintenance of stereochemical purity if chiral centers are involved.

Key Preparation Methods

Direct Functionalization of Quinoline Derivatives

One approach involves starting from 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, which can be Boc-protected subsequently. The quinoline ring system is already present, and the amino acid backbone is functionalized at the 3-position with the quinolin-4-yl group. Protection of the amino group with Boc anhydride under standard conditions yields this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions such as Negishi coupling have been employed for the synthesis of protected amino acid derivatives bearing aromatic substituents. For example, the coupling of a protected iodoalanine zinc homoenolate with aryl halides under Pd(0) catalysis allows for the installation of various aryl groups, including quinoline derivatives, on the alpha carbon of amino acids.

- Reaction Conditions: Pd(0) catalyst, organozinc reagents, inert atmosphere.

- Advantages: High regio- and stereoselectivity, broad substrate scope.

- Example: Coupling of N-Boc-iodoalanine with 4-bromoquinoline to yield the Boc-protected amino acid with a quinolin-4-yl side chain.

Nitroalkene Addition and Subsequent Reduction

Another synthetic route involves the addition of bisalkyl zinc reagents to nitroalkenes bearing quinoline substituents, followed by reduction of the nitro group to the amino group and Boc protection. This method allows for the stereoselective synthesis of beta-amino acid precursors.

- Key Steps:

- Addition of diethyl zinc to methyl-3-nitropropenoate derivatives.

- Catalytic transfer hydrogenation to reduce the nitro group.

- Boc protection of the resulting amino group.

- Ester hydrolysis to yield the free acid.

Detailed Reaction Conditions and Data

Research Discoveries and Optimization

Stereoselectivity: The use of chiral catalysts such as Cu-phosphoramidite complexes in the addition of organozinc reagents to nitroalkenes has been shown to achieve enantiomeric excesses up to 92%, crucial for the biological activity of the amino acid derivatives.

Cross-Coupling Efficiency: Pd-catalyzed Negishi coupling offers a robust method for the direct installation of quinoline moieties onto protected amino acid frameworks, with high yields and minimal racemization.

Protection Strategies: Boc protection remains the preferred method for amino group protection due to its stability under various reaction conditions and ease of removal in later synthetic steps.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Boc Protection | 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid | Boc anhydride, base, solvent | Simple, direct | Requires quinoline-substituted amino acid precursor |

| Pd-Catalyzed Negishi Coupling | N-Boc-iodoalanine zinc homoenolate + 4-bromoquinoline | Pd(0), Zn reagent, inert atmosphere | High regio- and stereoselectivity | Requires organometallic reagents |

| Nitroalkene Addition + Reduction | Nitropropenoate derivatives | Diethyl zinc, Cu catalyst, catalytic hydrogenation | High stereoselectivity | Multi-step, requires reduction step |

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-Amino-3-quinolin-4-yl-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the quinoline ring or the propionic acid side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

N-Boc-2-Amino-3-quinolin-4-yl-propionic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of N-Boc-2-Amino-3-quinolin-4-yl-propionic acid involves its interaction with specific molecular targets. The Boc protecting group allows for selective reactions at the amino group, while the quinoline moiety can interact with various biological targets, such as enzymes and receptors. The propionic acid side chain can also play a role in the compound’s activity by influencing its solubility and binding properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Boc-2-Amino-3-quinolin-4-yl-propionic acid with analogous compounds, focusing on structural features, functional groups, and inferred applications based on catalog data and related research trends.

Table 1: Structural and Functional Comparison

Key Observations

Quinoline’s planar structure may enhance binding to hydrophobic pockets in proteins compared to smaller aromatic systems . Boronic acid derivatives (e.g., 4-N-Boc-amino-3-fluorophenylboronic acid) are tailored for cross-coupling reactions, unlike the carboxylic acid focus of the target compound .

Protecting Group Strategies

- The Boc group in the target compound contrasts with Fmoc (fluorenylmethyloxycarbonyl) in . Boc is acid-labile, whereas Fmoc is base-sensitive, enabling orthogonal protection in multi-step syntheses .

Biological Relevance Indole- and isoxazole-containing analogs () are prevalent in CNS drug discovery due to structural mimicry of neurotransmitters like serotonin or glutamate . The quinoline-based compound may exhibit distinct pharmacokinetic properties, such as improved blood-brain barrier penetration.

Synthetic Utility

- Dual-protected compounds (e.g., Boc/Fmoc in ) are optimized for automated peptide synthesis, whereas the target compound’s single Boc group suggests utility in simpler, solution-phase reactions .

Table 2: Physicochemical Properties (Inferred)

| Property | This compound | 4-N-Boc-amino-3-fluorophenylboronic acid | (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~316.36 | 255.05 | ~330.33 |

| Solubility | Moderate in DMSO, low in water | High in THF, moderate in water | Low in water, high in DMF |

| Stability | Acid-sensitive (Boc deprotection) | Air-sensitive (boronic acid) | Light-sensitive (indole) |

Research and Application Gaps

- Limited Direct Studies: No experimental data on the target compound’s biological activity or synthetic yields were found in the provided evidence. Comparisons are extrapolated from structural analogs.

- Quinoline-Specific Advantages: Quinoline’s inherent fluorescence (absent in phenyl/indole analogs) could enable imaging applications, but this remains unexplored in the cited sources.

Biological Activity

N-Boc-2-amino-3-quinolin-4-yl-propionic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a quinoline moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C₁₇H₂₀N₂O₄, with a molecular weight of approximately 316.36 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity under specific conditions. The quinoline ring structure allows for intercalation with DNA and interaction with various enzymes and receptors, potentially modulating their activity.

The biological activity of this compound primarily involves:

- DNA Intercalation : The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, which may lead to cell death.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical biological pathways, including neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders . This inhibition can reduce excessive nitric oxide production, thereby alleviating associated pathological conditions.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways and biological responses.

Antimicrobial Properties

This compound exhibits antimicrobial properties attributed to the quinoline structure. Studies indicate that quinoline derivatives can inhibit bacterial growth by disrupting essential cellular processes.

Anticancer Potential

Research has highlighted the anticancer potential of quinoline derivatives, including this compound. The compound's ability to intercalate with DNA and inhibit key enzymes involved in cancer progression positions it as a candidate for further investigation in cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-(quinolin-2-yl)propanoic acid | C₁₇H₂₀N₂O₄ | Different position for quinoline substitution |

| (S)-2-Amino-3-(quinolin-4-yl)acetic acid | C₁₆H₁₉N₂O₄ | Acetic acid moiety instead of propionic acid |

| N-Boc-L-alanine | C₇H₁₃N₃O₄ | Simpler structure without quinoline moiety |

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that related compounds could effectively inhibit nNOS with improved selectivity compared to other nitric oxide synthase isoforms . This suggests that N-Boc derivatives may exhibit similar or enhanced selectivity in therapeutic applications.

- Antibacterial Activity : Research indicated that quinoline derivatives possess significant antibacterial activity against various strains, including resistant bacteria, highlighting the potential of N-Boc derivatives in developing new antibiotics .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of N-Boc derivatives to specific biological targets, suggesting potential pathways through which these compounds exert their effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-Boc-2-Amino-3-quinolin-4-yl-propionic acid with high enantiomeric purity?

- Methodology : Use Boc-protection (tert-butyloxycarbonyl) during solid-phase peptide synthesis (SPPS) to safeguard the amino group. Coupling reagents like HBTU or DCC can enhance reaction efficiency. Post-synthesis, purify via reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) to isolate the desired enantiomer .

- Validation : Confirm purity (>98%) via LC-MS and characterize stereochemistry using circular dichroism (CD) spectroscopy or chiral HPLC .

Q. How should researchers optimize Boc deprotection while preserving the quinoline moiety’s integrity?

- Methodology : Use mild acidic conditions (e.g., 30% TFA in DCM for 2–4 hours at 0°C) to cleave the Boc group. Avoid prolonged exposure to strong acids (e.g., HCl) to prevent quinoline ring degradation. Monitor reaction progress via TLC (Rf shift) or in situ FTIR for carbonyl group disappearance .

Q. What analytical techniques are critical for confirming the compound’s structural identity?

- Methodology :

- NMR : Analyze - and -NMR to verify Boc-group signals (δ ~1.4 ppm for tert-butyl) and quinoline aromatic protons (δ 7.5–8.5 ppm) .

- X-ray crystallography : Use SHELXL (via SHELX suite) for single-crystal structure determination if suitable crystals are obtained .

- Elemental analysis : Validate C, H, N percentages against theoretical values (e.g., C: ~60%, H: ~6%, N: ~8%) .

Advanced Research Questions

Q. How can this compound be applied in studying glutamate receptor interactions, given its quinoline and amino acid motifs?

- Methodology : Functionalize the carboxylic acid group to create fluorescent probes (e.g., NHS esters) for tracking receptor localization. Use electrophysiology (patch-clamp) to assess NMDA/AMPA receptor modulation. Cross-reference with cloned glutamate receptor assays (e.g., HEK293 cells expressing GluA2 subunits) to evaluate binding affinity .

- Data Analysis : Compare dose-response curves (EC) with controls like quinolinic acid (a known NMDA agonist) to identify competitive inhibition .

Q. What experimental approaches resolve contradictions in spectroscopic data during structural characterization?

- Methodology :

- Dynamic NMR : Detect rotameric equilibria in solution that may cause signal splitting.

- DFT calculations : Simulate NMR chemical shifts (e.g., using Gaussian 16) to match experimental data and identify conformational preferences .

- Cross-validation : Correlate crystallographic data (bond lengths/angles) with computational models to resolve ambiguities .

Q. How can researchers leverage this compound in designing peptide-based inhibitors for metalloproteinases?

- Methodology : Incorporate the quinoline moiety as a zinc-binding group (ZBG) in peptide scaffolds. Synthesize analogs via Fmoc-SPPS, substituting the Boc group with other protecting groups (e.g., Alloc) for orthogonal deprotection. Test inhibitory activity using fluorogenic substrates (e.g., Mca-PLGL-Dpa-AR-NH) and measure IC values via kinetic assays .

Data Handling and Validation

Q. What protocols ensure reproducibility in Boc-deprotection and subsequent coupling reactions?

- Methodology :

- Standardize reaction conditions : Use anhydrous solvents (e.g., DMF, DCM) and inert atmosphere (N/Ar) to prevent side reactions.

- Monitor intermediates : Use LC-MS to track Boc removal and confirm intermediate masses (e.g., [M+H] for deprotected amine).

- Quality control : Validate batch consistency via -NMR and elemental analysis .

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., quinoline-Zn coordination in MMP-9).

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability.

- Experimental validation : Compare simulation results with SPR (surface plasmon resonance) data to refine force field parameters .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.